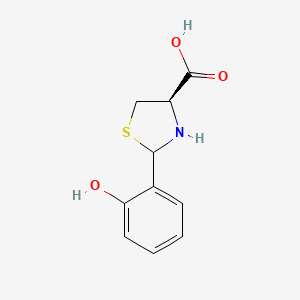
(4R)-2-(2-羟苯基)-1,3-噻唑烷-4-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the family of thiazolidine carboxylic acids. These compounds are known for their potential as prodrugs of L-cysteine, which can have protective effects against certain types of toxicity, such as acetaminophen-induced hepatotoxicity in mice . The compound is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a 2-hydroxyphenyl substituent.
Synthesis Analysis
The synthesis of related thiazolidine carboxylic acids typically involves the condensation of an amino acid, such as L-cysteine, with an aldehyde or ketone. For instance, the condensation of ortho-vanillin and L-cysteine leads to the formation of a racemic mixture of thiazolidine carboxylic acids, which can be characterized by various techniques such as NMR, ESI-MS, and X-ray diffraction . The synthesis process can result in different diastereomers, and the presence of metal ions like ZnCl2 can influence the crystallization and formation of specific diastereomers .
Molecular Structure Analysis
The molecular structure of thiazolidine carboxylic acids has been refined using X-ray crystallography at different temperatures, which allows for a detailed population analysis of the electrons within the molecule . The structure of these compounds is influenced by the presence of the thiazolidine ring and the substituents attached to it. The crystal structure can reveal important features such as intramolecular hydrogen bonding and the geometry of the molecule .
Chemical Reactions Analysis
Thiazolidine carboxylic acids can undergo various chemical reactions, including ring opening and solvolysis, to liberate L-cysteine in vivo . The presence of a hydroxyphenyl group can influence the fragmentation patterns observed in mass spectrometry, which can be classified into characteristic ring fragmentations . The reactivity of these compounds can also be studied through their coordination behavior with metal ions, leading to the synthesis of metal complexes .
Physical and Chemical Properties Analysis
The solubility, stability, and dissociation constants of thiazolidine carboxylic acids in aqueous solutions have been studied using potentiometric titration and HPLC methods10. These properties are influenced by the size of the molecule, the presence and position of polar groups, and the nature of substituents. The stability of these compounds can vary significantly, with some derivatives being more stable than others. The dissociation constant of the imino nitrogen is particularly affected by the character of aryl substituents10.
科学研究应用
合成和生物潜力
1,3-噻唑烷-4-酮的开发和药理学重要性
自 19 世纪中叶以来,人们一直在探索 1,3-噻唑烷-4-酮及其类似物的合成,包括格列酮和罗丹明等衍生物。这些化合物已显示出显着的药理学潜力,包括抗癌、抗菌和抗糖尿病活性。已经开发了先进的合成方法,包括绿色化学方法,以增强它们的结构和生物学特性。突出了这些合成的环境和可持续方面,反映了向更环保的化学实践转变 (桑托斯、琼斯和席尔瓦,2018)。
QSAR 研究和抗癌活性
生物活性 4-噻唑烷酮 QSAR 和抗癌潜力
4-噻唑烷酮衍生物因其广泛的生物活性而受到认可,包括抗癌作用。QSAR 研究强调了结构与生物活性之间的关系,有助于新药的设计。高斯过程等非线性方法已被应用于识别抗癌活性的关键结构特征,表明某些官能团在增强生物相互作用中的重要性 (德维尼亚克、齐门科夫斯基和莱西克,2013)。
抗氧化和微生物活性
羧酸结构对生物活性的影响
对天然羧酸的研究揭示了它们显着的抗氧化和抗菌特性。结构差异,例如羟基和共轭键的数量,直接影响它们的生物活性。这一见解对于合成具有增强生物功能的新型化合物至关重要,可能包括 (4R)-2-(2-羟苯基)-1,3-噻唑烷-4-甲酸的衍生物 (戈德莱夫斯卡-齐乌科维奇等人,2020)。
绿色合成和环境影响
可持续化学噻唑烷衍生物和绿色合成
已经探索了通过绿色化学原理合成噻唑烷衍生物,以最大程度地减少环境影响并增强化学过程的可持续性。这种方法与在药理活性化合物合成中日益重视环保方法保持一致,可能包括 (4R)-2-(2-羟苯基)-1,3-噻唑烷-4-甲酸衍生物 (萨希巴等人,2020)。
安全和危害
This involves detailing the safety precautions that need to be taken while handling the compound. It could also include its toxicity levels, environmental impact, and any associated health risks.
未来方向
This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, or new methods of synthesizing it.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a scientific literature database. If you have access to a university library, they can often provide you with access to these resources.
属性
IUPAC Name |
(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAUAYLVDHNFBF-JAVCKPHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

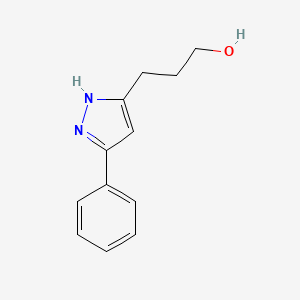
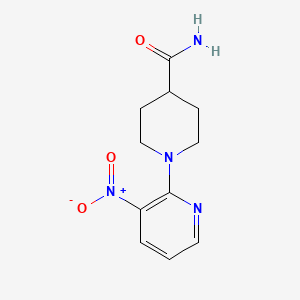
![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)
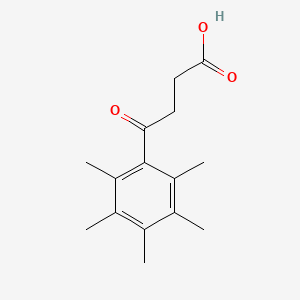
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
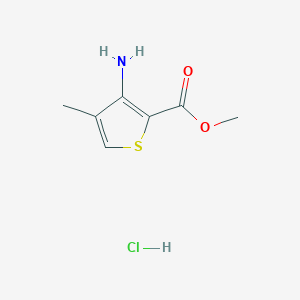
![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)
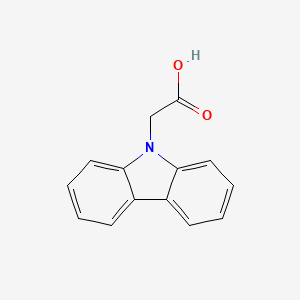
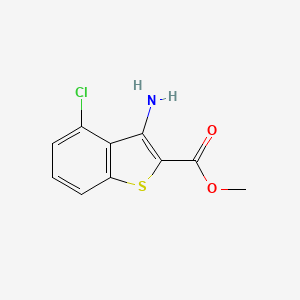

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)